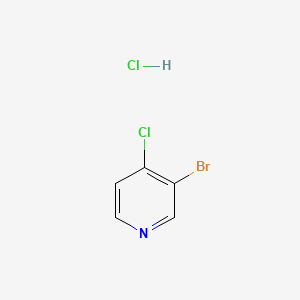

3-Bromo-4-chloropyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-chloropyridine hydrochloride is a chemical compound with the CAS Number: 181256-18-8 . It has a molecular weight of 228.9 . The IUPAC name for this compound is 3-bromo-4-chloropyridine hydrochloride .

Molecular Structure Analysis

The molecular formula of 3-Bromo-4-chloropyridine hydrochloride is C5H3BrClN . The average mass is 192.441 Da and the monoisotopic mass is 190.913727 Da .

Physical And Chemical Properties Analysis

3-Bromo-4-chloropyridine hydrochloride has a density of 1.7±0.1 g/cm3 . Its boiling point is 207.3±20.0 °C at 760 mmHg . The vapor pressure is 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.5±3.0 kJ/mol . The flash point is 79.2±21.8 °C . The index of refraction is 1.581 . The molar refractivity is 36.9±0.3 cm3 . The polar surface area is 13 Å2 . The polarizability is 14.6±0.5 10-24 cm3 . The surface tension is 45.5±3.0 dyne/cm . The molar volume is 110.8±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Atmospheric Chemistry

Quack and Wallace (2003) discussed the significant role of bromoform (CHBr3), a related halogenated compound, in atmospheric chemistry, emphasizing its contribution as a source of reactive halogens to the troposphere and lower stratosphere. The study highlighted the importance of understanding the sea-to-air flux of bromoform, originating from macroalgal and planktonic sources, to better estimate its global source strength and impact on atmospheric chemistry (Quack & Wallace, 2003).

Water System Disinfection

Kim et al. (2002) reviewed the efficacy of various disinfectants, including halogen-containing compounds, against Legionella in water systems. The study provides insights into the selection and optimization of disinfectants for controlling waterborne pathogens, highlighting the potential of halogenated compounds in environmental health applications (Kim et al., 2002).

Solid-State NMR Spectroscopy

Advances in chlorine, bromine, and iodine solid-state NMR spectroscopy have been surveyed by Szell and Bryce (2020), demonstrating the growing application areas of halogenated compounds in studying pharmaceutical polymorphs, inorganic materials, and catalytic processes. This research underscores the importance of halogens in elucidating the structural and electronic properties of complex materials (Szell & Bryce, 2020).

Advanced Oxidation Processes

Bergmann, Koparal, and Iourtchouk (2014) critically reviewed electrochemical advanced oxidation processes (EAOPs) and the formation of halogenate and perhalogenate species. This work highlights the environmental implications of EAOPs in water treatment and the challenges associated with the formation of harmful by-products, such as chlorate, bromate, and perchlorate, emphasizing the need for sustainable and environmentally friendly chemical processes (Bergmann et al., 2014).

Safety And Hazards

3-Bromo-4-chloropyridine hydrochloride is considered hazardous . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and get medical attention if irritation persists .

Eigenschaften

IUPAC Name |

3-bromo-4-chloropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN.ClH/c6-4-3-8-2-1-5(4)7;/h1-3H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKWUBNGKYIHMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939416 |

Source

|

| Record name | 3-Bromo-4-chloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloropyridine hydrochloride | |

CAS RN |

181256-18-8 |

Source

|

| Record name | 3-Bromo-4-chloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydroimidazo[1,2-a]pyridine-5(1H)-thione](/img/structure/B575058.png)